ABZ-amine

Descripción

Significance of Benzimidazole (B57391) Scaffolds in Drug Discovery and Medicinal Chemistry

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, represents a cornerstone in the field of medicinal chemistry. ajptonline.comresearchgate.net Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and participate in hydrophobic interactions, allow it to bind effectively with a wide array of biological macromolecules. nih.gov This versatility has established benzimidazole as a "privileged scaffold," a core structure frequently found in biologically active compounds and approved pharmaceuticals. nih.govnih.govbenthamscience.com

Benzimidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities. nih.gov Researchers have successfully developed and identified benzimidazole-based compounds with applications as antimicrobial, anticancer, antiviral, anthelmintic, anti-inflammatory, antidiabetic, and antihypertensive agents. nih.govnih.govimpactfactor.org The presence of this moiety in numerous clinically used drugs—such as the antiulcer agent lansoprazole, the anthelmintic albendazole (B1665689), and the antiviral enviroxine—underscores its therapeutic importance. impactfactor.org The structural adaptability of the benzimidazole nucleus, which allows for extensive modification and functionalization, continues to make it a primary focus for synthetic chemists and drug discovery scientists aiming to develop novel therapeutic agents. impactfactor.orgeurekaselect.com

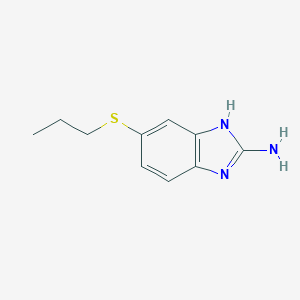

Overview of 5-(propylthio)-1H-benzimidazol-2-amine: Structural Position and Research Relevance

Within the extensive family of benzimidazoles lies 5-(propylthio)-1H-benzimidazol-2-amine. This compound is structurally characterized by a central benzimidazole core, an amine group (-NH2) at the 2-position, and a propylthio (-S-CH2CH2CH3) group at the 5-position of the benzene ring. nih.gov Its chemical formula is C₁₀H₁₃N₃S. nih.govchemicalbook.com

Chemical Properties of 5-(propylthio)-1H-benzimidazol-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃S |

| Molecular Weight | 207.30 g/mol |

| IUPAC Name | 5-(propylthio)-1H-benzimidazol-2-amine |

| CAS Number | 80983-36-4 |

| Boiling Point | 438.6°C at 760 mmHg |

| Melting Point | 219°C |

| Density | 1.26 g/cm³ |

| XLogP3 | 2.7 |

Data sourced from PubChem and other chemical databases. nih.govechemi.com

Current Research Landscape and Unexplored Avenues for 5-(propylthio)-1H-benzimidazol-2-amine

The current body of research on 5-(propylthio)-1H-benzimidazol-2-amine is largely confined to its role in the context of its parent compound, Albendazole. Studies have focused on its formation as a metabolite and its presence as an impurity in Albendazole preparations. nih.govechemi.com The anthelmintic activity of the parent drug is well-documented, with the propylthio group being identified as a key feature for its efficacy against certain helminths. google.com

However, the independent biological activity of 5-(propylthio)-1H-benzimidazol-2-amine remains a significant and largely unexplored avenue. While it is a metabolite, it is plausible that it possesses its own distinct pharmacological profile that could contribute to the therapeutic or other effects of Albendazole.

Future research could productively diverge into several key areas:

Independent Pharmacological Screening: A comprehensive investigation into the intrinsic biological activities of 5-(propylthio)-1H-benzimidazol-2-amine is warranted. Given the broad therapeutic potential of the benzimidazole class, this compound could be screened for various effects, including antimicrobial, antiprotozoal, anticancer, or anti-inflammatory properties, independent of its role as a metabolite. acs.orgmdpi.commdpi.com

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The compound serves as a valuable chemical scaffold. The amine group at the 2-position is a reactive site suitable for chemical modification. Synthesizing a series of new derivatives by reacting this amine with various electrophiles could lead to novel compounds with enhanced or entirely new biological activities. researchgate.net Subsequent SAR studies could elucidate the chemical features necessary for specific therapeutic actions.

Mechanistic Studies: For any identified biological activity, further research into the mechanism of action would be crucial. For instance, if the compound shows antimicrobial effects, studies could explore whether it acts via known mechanisms like tubulin polymerization inhibition (common for some benzimidazoles) or through novel pathways. nih.govmdpi.com Exploring these avenues would move the scientific understanding of 5-(propylthio)-1H-benzimidazol-2-amine beyond its current definition as a simple metabolite and potentially unlock its value as a lead compound for new therapeutic development.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-propylsulfanyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOQLOKJZARIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230824 | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80983-36-4 | |

| Record name | Albendazole amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-2-amine, 5-(propylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBENDAZOLE AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZXL83Y32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformations of 5 Propylthio 1h Benzimidazol 2 Amine and Its Analogs

Established Synthetic Pathways for 5-(propylthio)-1H-benzimidazol-2-amine

The synthesis of 5-(propylthio)-1H-benzimidazol-2-amine, a key intermediate, can be approached through both the modification of existing benzimidazole (B57391) structures and by building the heterocyclic core from the ground up.

Synthesis via Hydrolysis or Degradation of Related Benzimidazole Derivatives

5-(propylthio)-1H-benzimidazol-2-amine is a known metabolite and impurity of the widely used anthelmintic drug, albendazole (B1665689). echemi.comnih.gov The structure of albendazole features a methyl carbamate (B1207046) group at the 2-amino position of the benzimidazole ring. nih.gov Hydrolysis of this carbamate group, either chemically or metabolically, leads to the formation of 5-(propylthio)-1H-benzimidazol-2-amine, also referred to as amino-albendazole or ABZ-amine. echemi.comnih.gov This degradative pathway represents a straightforward method to obtain the target compound from a commercially available precursor.

De Novo Synthetic Routes to the 5-(propylthio)-1H-benzimidazol-2-amine Core

De novo synthesis offers a versatile approach to the 5-(propylthio)-1H-benzimidazol-2-amine core, starting from more fundamental building blocks. One patented method describes a novel route starting from 2-nitro-5-chloroaniline. google.com This process involves a substitution reaction to introduce the propylthio group, followed by a condensation reaction, reduction of the nitro group to an amine, and subsequent cyclization to form the benzimidazole ring system. google.com This multi-step synthesis avoids the use of the pungent and expensive propanethiol by utilizing an alkali sulfide (B99878) and a halogenated n-propane. google.com Another established method for constructing the 2-aminobenzimidazole (B67599) core involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with cyanogen (B1215507) bromide. mdpi.com In the context of 5-(propylthio)-1H-benzimidazol-2-amine, this would involve 4-(propylthio)-1,2-phenylenediamine as the key precursor.

Design and Synthesis of Novel 5-(propylthio)-1H-benzimidazol-2-amine Derivatives

The 2-amino group and the benzimidazole ring of 5-(propylthio)-1H-benzimidazol-2-amine provide reactive sites for a wide array of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Strategies for Functional Group Modifications and Substituent Variations

The primary amino group at the 2-position is a key handle for derivatization. For instance, it can be acylated or reacted with various electrophiles. A common strategy involves the synthesis of amide and ester derivatives, which can act as prodrugs to improve the bioavailability of the parent compound. jocpr.com For example, new albendazole derivatives have been synthesized by reacting albendazole with different acid chlorides or alkyl halides in the presence of a base. jocpr.comjocpr.com

Furthermore, the N-H group of the imidazole (B134444) ring can also be functionalized. For instance, N-alkylation can be achieved by treating the benzimidazole with an alkyl halide in the presence of a base like sodium hydride. jocpr.com This allows for the introduction of a variety of substituents at the N-1 position.

Another approach involves the synthesis of Schiff base derivatives by condensing the 2-amino group with various aldehydes and ketones. nih.gov These imine intermediates can then be further modified. For example, a series of 2-(substituted arylidene)-N-(5-(propylthio)-2,3-dihydro-1H-benzo[d]imidazol-2-yl)hydrazine-1-carboxamide derivatives were synthesized through the condensation of N-(5-(propylthio)-1H-benzo[d]imidazol-2-yl) hydrazinecarboxamide with different aldehydes or ketones. nih.gov

The synthesis of organometallic derivatives has also been explored. New ferrocenyl and ruthenocenyl derivatives of albendazole have been prepared, demonstrating the versatility of modifying the core structure with metallic moieties. rsc.orgchemrxiv.org

Multi-component Reactions and Heterocyclic Annulations Involving the Benzimidazole Amine Core

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. rsc.org The 2-aminobenzimidazole core is an excellent substrate for such reactions. For example, 2-aminobenzimidazoles can participate in Biginelli-type reactions with aldehydes and β-ketoesters to form fused pyrimidine (B1678525) systems. rsc.org

Another example is the three-component reaction of 2-aminobenzimidazoles with aromatic aldehydes and isocyanides to synthesize imidazo[1,2-a]benzimidazoles. acs.org This reaction proceeds through the formation of an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide. acs.org Similarly, reactions with arylglyoxals and 1,3-cyclohexanedione (B196179) can lead to the formation of complex fused heterocyclic systems like benzimidazo[2,1-b]quinazolin-1(2H)-ones. researchgate.net

Heterocyclic annulations, where a new ring is fused onto the existing benzimidazole framework, are also a common strategy. For example, a series of 5-substituted phenyl-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl)-1,3,4-oxadiazol-2-amines were prepared by treating substituted 2-benzylidene-N-(6-(propylthio)-1H-benzo[d]imidazol-2-yl) hydrazine (B178648) carboxamides with Chloramine T, leading to the formation of an oxadiazole ring. researchgate.net

Optimization of Reaction Conditions and Yields for Derivative Synthesis

The efficiency of synthesizing 5-(propylthio)-1H-benzimidazol-2-amine derivatives is highly dependent on the reaction conditions. Researchers have explored various parameters to maximize yields and purity.

For the synthesis of albendazole derivatives, reaction conditions such as the choice of base (e.g., potassium bicarbonate, sodium hydride, potassium hydroxide), solvent (e.g., acetone, tetrahydrofuran), and reaction time have been optimized. jocpr.comjocpr.com For instance, the synthesis of ester and amide prodrugs of albendazole involved stirring the reaction mixture for 24 hours to ensure completion. jocpr.com

In multi-component reactions, the use of microwave irradiation has been shown to be effective in accelerating reaction times and improving yields. acs.orgresearchgate.net For example, the condensation of 2-aminobenzimidazole with an aldehyde to form the imine intermediate was efficiently carried out under microwave activation. acs.org

The choice of catalyst is also crucial. In the synthesis of benzimidazole derivatives through domino C-N bond formation, an iron(III) porphyrin complex was found to be an efficient catalyst, allowing the reaction to proceed under mild conditions with high yields. rsc.org Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have been employed for the functionalization of the benzimidazole core, with optimization of ligands, bases, and solvents being key to achieving high yields.

The purification of the final products is also an important consideration. Techniques such as recrystallization from appropriate solvents (e.g., hexane, dichloromethane-hexane) and column chromatography are commonly used to obtain pure compounds. jocpr.comnih.gov

Table of Research Findings

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrolysis | Albendazole | - | 5-(propylthio)-1H-benzimidazol-2-amine | echemi.comnih.gov |

| De Novo Synthesis | 2-nitro-5-chloroaniline | Alkali sulfide, halogenated n-propane | 5-(propylthio)-1H-benzimidazol-2-amine | google.com |

| Amide/Ester Formation | Albendazole | Acid chlorides/Alkyl halides, Base | Albendazole derivatives | jocpr.comjocpr.com |

| Schiff Base Formation | 2-aminobenzimidazole derivative | Aldehydes/Ketones | Imine derivatives | nih.gov |

| Multi-component Reaction | 2-aminobenzimidazole, Aldehyde, Isocyanide | Microwave irradiation | Imidazo[1,2-a]benzimidazoles | acs.org |

| Heterocyclic Annulation | Hydrazine carboxamide derivative | Chloramine T | 1,3,4-Oxadiazole derivatives | researchgate.net |

Characterization Techniques for Synthetic Products

The confirmation of structure and assessment of purity for synthesized compounds like 5-(propylthio)-1H-benzimidazol-2-amine and its analogs are critical steps in chemical research. This is achieved through a combination of spectroscopic and chromatographic techniques, which provide detailed information about the molecular framework and the homogeneity of the sample.

Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of newly synthesized benzimidazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are routinely employed to characterize 2-aminobenzimidazole derivatives. mdpi.com For 5-(propylthio)-1H-benzimidazol-2-amine, the ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies the different carbon environments in the molecule. sci-hub.se

A study detailing the characterization of 5-(propylthio)-1H-benzimidazol-2-amine, a metabolite of albendazole, reported specific chemical shifts in deuterated methanol (B129727) (CD₃OD). sci-hub.sechemicalbook.comnih.gov The proton NMR data clearly shows signals corresponding to the propyl group (a triplet for the methyl protons and signals for the two methylene (B1212753) groups) and distinct signals for the protons on the benzimidazole ring. sci-hub.se The ¹³C NMR spectrum complements this by showing characteristic peaks for the carbons of the propylthio group and the aromatic and imidazole rings. sci-hub.se

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 0.99 | t | 7.4 | 3H | CH₃ |

| 1.58 | sextet | 7.4 | 2H | CH₂ |

| 2.80 | t | 7.4 | 2H | SCH₂ |

| 7.05 | dd | 8.1, 1.5 | 1H | benz CH₅ |

| 7.09 | d | - | 1H | benz CH₆ |

| 7.24 | d | 1.5 | 1H | benz CH₉ |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 13.5 | CH₃CH₂CH₂S |

| 22.5 | CH₃CH₂CH₂S |

| 36.9 | CH₃CH₂CH₂S |

| 112.3 | Ar |

| 113.8 | Ar |

| 124.5 | Ar |

| 127.9 | q Ar |

| 133.0 | q Ar |

| 134.8 | q Ar |

| 153.3 | imidazole |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of 2-aminobenzimidazole derivatives, IR spectra typically show characteristic absorption bands. For 5-(propylthio)-1H-benzimidazol-2-amine, key stretches include those for N-H bonds of the amine and imidazole groups, C-H bonds of the aromatic ring and alkyl chain, and C=N bond of the imidazole ring. sci-hub.seresearchgate.net The presence of a C-S stretching band further confirms the propylthio substituent. researchgate.net

| Technique | Observed Data | Interpretation |

|---|---|---|

| IR (νₘₐₓ, cm⁻¹) | 3390 | N-H stretch |

| 3143, 3072 | N-H stretch | |

| 2963 | C-H stretch (aliphatic) | |

| 1668 | C=N stretch | |

| 1558, 1442 | Aromatic ring stretch | |

| 1269 | C-N stretch | |

| Mass Spectrometry (m/z) | 208 (M+1) | Molecular ion peak, confirming molecular weight of 207.30 g/mol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its molecular weight. For 5-(propylthio)-1H-benzimidazol-2-amine, the mass spectrum shows a molecular ion peak (M+1) at m/z 208, which corresponds to the protonated molecule and confirms its molecular weight of 207.30 g/mol . sci-hub.senih.gov This technique is crucial for verifying the identity of the target compound. symbiosisonlinepublishing.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are fundamental for monitoring the progress of a reaction, assessing the purity of the final product, and isolating the target compound from reaction mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and simple method used to check the purity of synthesized compounds and to monitor the progress of a chemical reaction. researchgate.net For benzimidazole derivatives, the purity is often examined by TLC on silica (B1680970) gel plates, with visualization typically achieved under ultraviolet light. researchgate.netnih.gov The choice of solvent system is critical for achieving good separation. Mixtures of ethyl acetate (B1210297) and n-hexane are commonly employed as the mobile phase for this class of compounds. nih.gov For instance, a solvent system of ethyl acetate:n-hexane (3:5) has been used for TLC analysis of related benzimidazole products. nih.gov

Column Chromatography

For the purification of crude products, column chromatography is a widely used technique. google.com This method allows for the separation of the desired compound from unreacted starting materials, by-products, and other impurities on a larger scale than TLC. nih.gov Silica gel (e.g., 60-120 mesh) is a common stationary phase for the purification of benzimidazole derivatives. researchgate.netnih.gov The selection of the eluent, or solvent system, is guided by preliminary TLC analysis. Eluent systems such as ethyl acetate/hexane mixtures (e.g., 15:85 or 1:1) have proven effective for the isolation of pure benzimidazole compounds. nih.govgoogle.com

Advanced Analytical and Computational Methodologies Applied to 5 Propylthio 1h Benzimidazol 2 Amine Research

High-Resolution Analytical Techniques for Compound and Metabolite Detection

Accurate identification and quantification of 5-(propylthio)-1H-benzimidazol-2-amine in various matrices are essential for pharmaceutical quality control and metabolic studies. High-resolution analytical techniques provide the necessary sensitivity and specificity for this purpose.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation and quantification of 5-(propylthio)-1H-benzimidazol-2-amine. Based on the precise mass-to-charge ratio (m/z) of the ionized molecule, high-resolution mass spectrometry can confirm the elemental composition of the compound. The molecular formula for 5-(propylthio)-1H-benzimidazol-2-amine is C₁₀H₁₃N₃S, with a molecular weight of approximately 207.30 g/mol . nih.gov In MS analysis, the molecule is ionized, and its exact mass is measured, allowing for unambiguous identification. Further fragmentation of the parent ion produces a unique pattern of product ions, which serves as a structural fingerprint, confirming the identity of the compound and distinguishing it from other related substances.

Table 1: Key Identifiers for 5-(propylthio)-1H-benzimidazol-2-amine

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₃S | PubChem nih.gov |

| Molecular Weight | 207.30 g/mol | PubChem nih.gov |

| Exact Mass | 207.08301860 Da | PubChem nih.gov |

| IUPAC Name | 6-propylsulfanyl-1H-benzimidazol-2-amine | PubChem nih.gov |

| Synonyms | Amino Albendazole (B1665689), Albendazole Impurity A | PubChem, IJISRT nih.govijisrt.com |

Chromatographic-Mass Spectrometric Integration for Complex Mixture Analysis

To analyze 5-(propylthio)-1H-benzimidazol-2-amine within complex biological or pharmaceutical samples, mass spectrometry is typically coupled with a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC). The integration of GC-MS has been noted as a valid technique for this compound. nih.gov This hyphenated approach, LC-MS or GC-MS, first separates the target compound from a mixture containing the parent drug (albendazole), other metabolites (like albendazole sulfoxide (B87167) and albendazole sulfone), and matrix components. ijisrt.comcu.edu.eg Once separated, the eluted compound enters the mass spectrometer for detection and quantification. This integration is critical as it prevents signal suppression or interference from other components, ensuring that the measurements are both accurate and sensitive.

Computational Chemistry for Molecular Understanding and Predictive Modeling

Computational chemistry offers powerful tools to investigate the properties of 5-(propylthio)-1H-benzimidazol-2-amine at a molecular level. These in-silico methods allow researchers to predict how the molecule will interact with biological targets, providing insights that guide further experimental work.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the benzimidazole (B57391) class of compounds, including derivatives of 5-(propylthio)-1H-benzimidazol-2-amine, docking studies have been instrumental in elucidating binding mechanisms. Research on related benzimidazoles shows they interact with various protein targets, such as β-tubulin, Mtb KasA, and α-glucosidase. nih.govnih.govsemanticscholar.orgresearchgate.net For instance, docking studies of benzimidazoles with β-tubulin have revealed binding energies ranging from -7.11 to -8.50 kcal/mol, with key interactions including hydrogen bonds with amino acid residues like THR A:340 and TYR A:312, and various Pi-Alkyl and Van der Waals interactions. semanticscholar.org Similarly, docking a series of novel benzimidazole derivatives against α-glucosidase showed that the most active compound had a binding energy of -9.4 kcal/mol, forming multiple hydrogen bonds within the active site. nih.gov These simulations help identify crucial amino acid residues and interaction types that are vital for the ligand's biological activity.

Table 2: Examples of Molecular Docking Studies on Benzimidazole Scaffolds

| Target Protein | Ligand Class | Key Findings | Reference |

|---|---|---|---|

| β-tubulin | Benzimidazoles | Binding energies from -7.11 to -8.50 kcal/mol. H-bonds with THR A:340, TYR A:312. | Semantic Scholar semanticscholar.org |

| α-glucosidase | Novel albendazole derivatives | Most active compound had a binding energy of -9.4 kcal/mol with multiple H-bonds. | PubMed nih.gov |

| M. tuberculosis KasA | Benzimidazole derivatives | Docking scores ranged from -5.149 to -7.541 kcal/mol, fitting near the cocrystallized ligand. | MDPI nih.gov |

| B. malayi β-tubulin | Benzimidazole analogues | Ser-138, Gly-10, and Cys-12 identified as critical for H-bond interactions. | ResearchGate researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models have been developed to predict activities such as antibacterial and antiviral effects. nih.govmdpi.com These models use physicochemical descriptors (e.g., polarity, size, electronic properties) to build a predictive equation. One study on benzimidazole-based antibacterial agents found a significant correlation between activity and the polarizability parameter (MR). nih.gov Another QSAR study on derivatives designed as SARS-CoV-2 inhibitors found that the presence of an aromatic ring and a basic nitrogen atom was crucial for good activity, developing a model with strong statistical validation (r² = 0.833, q² = 0.770). mdpi.com Such models are valuable for designing new, more potent analogues of 5-(propylthio)-1H-benzimidazol-2-amine by predicting their activity before synthesis.

Table 3: QSAR Model Examples for Benzimidazole Derivatives

| Activity | Key Descriptors/Findings | Statistical Validation | Reference |

|---|---|---|---|

| Antibacterial | Significant correlation emerged with the polarizability parameter (MR). | Interpreted via multiple regression and cross-validation. | PubMed nih.gov |

| Antiviral (SARS-CoV-2 PLpro) | Aromatic ring and basic nitrogen atom are crucial for activity. | r² = 0.833; q² = 0.770; r²test = 0.721 | MDPI mdpi.com |

Analysis of Molecular Electrostatic Potential and Conformation for Biological Recognition

Molecular Electrostatic Potential (MESP) is a critical descriptor for understanding and predicting how a molecule is recognized by a biological target. researchgate.net MESP maps illustrate the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). nih.gov In a study on the benzimidazole fungicide benomyl, MESP analysis showed that negative potential (colored red) was localized over electronegative atoms and carbonyl groups, while positive regions (colored blue) were found over the benzimidazole ring. nih.gov For 5-(propylthio)-1H-benzimidazol-2-amine, the electron-rich amine group (-NH₂) and the sulfur atom of the propylthio group would be expected to show a negative electrostatic potential, making them likely sites for hydrogen bonding or interaction with positively charged residues in a protein. Conversely, the hydrogen atoms on the benzimidazole ring would exhibit positive potential. This charge landscape is fundamental to the molecule's noncovalent interactions and its specific recognition by biological receptors. researchgate.net

Table 4: Interpretation of Molecular Electrostatic Potential (MESP) Maps

| Color on MESP Map | Potential | Interpretation | Role in Biological Recognition |

|---|---|---|---|

| Red | Negative | Electron-rich region, high electron density | Site for nucleophilic attack, attraction to protons or positive sites (e.g., metal ions, H-bond donors). nih.gov |

| Blue | Positive | Electron-poor region, low electron density | Site for electrophilic attack, attraction to electron-rich sites (e.g., lone pairs, π-electrons). nih.gov |

| Green | Neutral | Zero potential | Region of neutral charge, weak interaction. nih.gov |

Pharmacological and Biological Activity Profiling of 5 Propylthio 1h Benzimidazol 2 Amine and Its Derivatives

Anthelmintic Activity Investigations of 5-(propylthio)-1H-benzimidazol-2-amine Analogs

Benzimidazole (B57391) derivatives, including the widely used albendazole (B1665689), are a major class of anthelmintic drugs. nih.gov The core structure is amenable to chemical modifications, allowing researchers to investigate structure-activity relationships and develop new analogs with potentially improved efficacy. The need for novel anthelmintics is driven by increasing drug resistance in parasites of both humans and livestock. nih.gov

Laboratory-based (in vitro) studies are crucial for the initial screening of potential anthelmintic compounds. These assays measure the direct effect of a compound on the viability and motility of parasitic worms. Analogs of 5-(propylthio)-1H-benzimidazol-2-amine have demonstrated significant efficacy in these settings.

In one study, a series of synthetic benzimidazoles were tested against the rodent gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov A derivative identified as BZ6 was 100% effective against adult H. polygyrus with a half-maximal inhibitory concentration (IC50) of 5.3 µM. nih.gov Another analog, BZ12, showed 81% efficacy against adult T. muris with an IC50 value of 8.1 µM. nih.gov Albendazole, a structurally similar approved drug, has shown varied in vitro effects; it demonstrates potent activity against the hookworm Ancylostoma ceylanicum but has little to no effect on T. muris in some in vitro assays. nih.gov Further studies have evaluated other benzimidazoles like fenbendazole (B1672488) and flubendazole (B1672859) against fish parasites, though they showed limited mortality compared to other chemical classes in that specific context. nih.gov

| Compound | Parasite Species | Efficacy Metric | Result | Source |

|---|---|---|---|---|

| BZ6 (Benzimidazole Analog) | Heligmosomoides polygyrus (adult) | IC50 | 5.3 µM | nih.gov |

| BZ12 (Benzimidazole Analog) | Trichuris muris (adult) | IC50 | 8.1 µM | nih.gov |

| BZ12 (Benzimidazole Analog) | Trichuris muris (L1 larvae) | IC50 | 4.17 µM | nih.gov |

| Albendazole | Ancylostoma ceylanicum | Intoxication | Effective at 1.0 µg/mL | nih.gov |

| Albendazole | Trichuris muris | Intoxication | Very little to no effect at all doses tested | nih.gov |

Following promising in vitro results, compounds are often tested in living organisms (in vivo) to assess their efficacy within a biological system. Studies on albendazole, a key analog of 5-(propylthio)-1H-benzimidazol-2-amine, have been conducted in various animal models.

In a study on naturally infected fighting cocks, a combination treatment including albendazole (30 mg) and abamectin (B1664291) (0.2 mg) demonstrated 100% efficacy in reducing the egg per gram (EPG) counts of ascarids and Capillaria spp. at 7, 14, 21, and 28 days post-treatment. researchgate.net Another study in swamp buffalo naturally infected with gastrointestinal parasites evaluated the efficacy of several anthelmintics. researchgate.net In this comparative analysis, albendazole was found to have the lowest efficacy among the tested drugs, reducing the EPG count by 42.99% by day 28. researchgate.net These findings highlight that in vivo efficacy can be highly dependent on the host species, parasite, and potential for local drug resistance.

Comparing new drug candidates to existing, clinically approved treatments is a critical step in development. The benzimidazole BZ6, with its high efficacy against H. polygyrus, shows a promising profile, especially as albendazole is also effective against this parasite. nih.gov In contrast, BZ12 was effective against T. muris, a parasite against which albendazole can show poor efficacy. nih.govnih.gov

In veterinary settings, the efficacy of albendazole has been directly compared to other drug combinations. For instance, in swamp buffalo, a combination of levamisole (B84282) and triclabendazole (B1681386) was found to be significantly more effective, with an 87.61% reduction in EPG, compared to the 42.99% reduction seen with albendazole alone. researchgate.net Such studies are essential for selecting the most appropriate treatment and for managing the development of anthelmintic resistance. nih.govresearchgate.net

Exploration of Antiproliferative and Cytotoxic Activities in Cancer Research

The ability of benzimidazole compounds to interfere with microtubule formation in parasites has led to their investigation as potential anticancer agents, a strategy known as drug repurposing. nih.govresearchgate.net The microtubule network is also critical for the division and proliferation of cancer cells.

A significant body of research has demonstrated the antiproliferative effects of benzimidazole anthelmintics against a wide array of human cancer cell lines. Several studies have shown that albendazole, mebendazole (B1676124), and fenbendazole display IC50 values in the low micromolar or even nanomolar range. nih.gov

For example, albendazole has been tested against pancreatic (AsPC-1, BxPC-3) and colorectal (HT-29, SW480) cancer cell lines, showing IC50 values ranging from 0.13 µM to 0.58 µM. nih.gov In another study, a synthesized benzimidazole derivative, se-182, exhibited potent cytotoxic activity against human lung adenocarcinoma (A549) and liver carcinoma (HepG2) cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org Further research on benzimidazole anthelmintics confirmed their cytotoxic potential against liver (HUH7), lung (A549), and breast (MCF7) cancer cells. acs.org Additionally, a platinum complex of a different benzimidazole amine derivative showed notable cytotoxicity against breast cancer cells with an IC50 of 12.4 µM. nih.gov

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Source |

|---|---|---|---|---|

| Albendazole | AsPC-1 | Pancreatic | 0.13 | nih.gov |

| Albendazole | BxPC-3 | Pancreatic | 0.14 | nih.gov |

| Albendazole | HT-29 | Colorectal | 0.39 | nih.gov |

| Albendazole | SW480 | Colorectal | 0.58 | nih.gov |

| se-182 (Benzimidazole Derivative) | HepG2 | Liver | 15.58 | jksus.org |

| se-182 (Benzimidazole Derivative) | A549 | Lung | 15.80 | jksus.org |

| se-182 (Benzimidazole Derivative) | MCF-7 | Breast | 32.73 | jksus.org |

| Platinum Complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast Cancer Cell Line | Breast | 12.4 | nih.gov |

The primary mechanism for the anticancer activity of albendazole and related benzimidazoles is their ability to disrupt microtubule dynamics. researchgate.netnih.gov By binding to tubulin, the protein subunit of microtubules, they inhibit polymerization, which leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis). researchgate.net

Beyond this core mechanism, other anticancer effects have been identified. Several benzimidazole anthelmintics, including albendazole, are proposed to be potential antagonists of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). acs.org VEGFR-2 is a key receptor in angiogenesis, the process by which tumors form new blood vessels to support their growth. acs.org By inhibiting this receptor, these compounds can restrict the tumor's blood supply. researchgate.netacs.org Studies have also shown that certain novel benzimidazole derivatives can induce caspase-dependent apoptosis in cancer cells, providing another pathway for their cytotoxic effects. nih.gov

Antimicrobial and Antiviral Activity Assessments

The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antiviral agents, with derivatives showing a wide spectrum of activity. researchgate.netnih.govresearchgate.net

Benzimidazole derivatives are recognized for their potent activity against various microbial pathogens. researchgate.net The parent compound, Albendazole, has demonstrated superior in vitro antifungal activity against agents responsible for chromoblastomycosis when compared to other benzimidazoles like mebendazole and thiabendazole. nih.gov

Studies on various benzimidazole derivatives have shown significant inhibitory action against both Gram-positive bacteria and fungal strains. For instance, some 2- and 1,2-substituted benzimidazoles have recorded mean Minimum Inhibitory Concentration (MIC) values ranging from 87.5 µg/mL to 200 µg/mL against Staphylococcus species and 104.6 µg/mL to 151.78 µg/mL against Candida species. researchgate.net Hybrid molecules incorporating benzimidazole and triazole moieties have also shown pronounced antibacterial activity, with MIC values as low as 3.125 µmol/mL against E. coli and 12.5 µmol/mL against S. aureus. nih.gov

However, a notable discrepancy has been observed between the in vitro and in vivo antifungal efficacy of Albendazole. nih.gov While it shows activity against Cryptococcus neoformans and Candida albicans in laboratory tests, it is less effective in animal models. nih.gov This is attributed to its rapid metabolic conversion in the liver to albendazole sulfoxide (B87167), a metabolite with no significant in vitro antifungal activity. drugbank.comnih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound Class | Test Organism | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 2- and 1,2-substituted benzimidazoles | Staphylococcus spp. | MIC | 87.5 - 200 µg/mL | researchgate.net |

| 2- and 1,2-substituted benzimidazoles | Candida spp. | MIC | 104.6 - 151.78 µg/mL | researchgate.net |

| Benzimidazole-triazole hybrids | E. coli | MIC | 3.125 µmol/mL | nih.gov |

| Benzimidazole-triazole hybrids | S. aureus | MIC | 12.5 µmol/mL | nih.gov |

| Albendazole | C. neoformans, C. albicans | In Vitro Activity | Active | nih.gov |

The benzimidazole nucleus is a key pharmacophore in the discovery of antiviral agents. researchgate.net Various derivatives have been found to be effective against a range of DNA and RNA viruses. Research has shown that certain benzimidazole compounds possess activity against viruses such as Herpes Simplex Virus-1 (HSV-1), Coxsackievirus B (CVB), and Zika virus. researchgate.net

The mechanism of antiviral action for some benzimidazoles involves targeting viral-specific structures. For example, a class of benzimidazole small molecules has been identified that can bind to the Hepatitis C Virus (HCV) internal ribosome entry site (IRES) RNA, thereby inhibiting viral replication. nih.gov This highlights a potential strategy for developing targeted antiviral therapies. Furthermore, other related heterocyclic derivatives, such as 2-arylimidazoles, have demonstrated promising in vitro activity against a wide spectrum of orthopoxviruses, including the vaccinia and variola viruses. rsc.org While direct antiviral data for 5-(propylthio)-1H-benzimidazol-2-amine is not available, the extensive research on related compounds suggests the potential of this chemical class in antiviral drug development. researchgate.net

Anti-inflammatory and Immunomodulatory Research

Benzimidazole derivatives have been extensively investigated for their anti-inflammatory and immunomodulatory properties, acting on various biological targets and pathways involved in the inflammatory cascade. mdpi.com

The anti-inflammatory potential of benzimidazole derivatives is commonly evaluated using well-established preclinical models. A primary in vivo method is the carrageenan-induced rat paw edema model, which assesses acute inflammation. mdpi.comnih.govresearchgate.netnih.gov In this model, various substituted benzimidazoles have demonstrated a significant reduction in paw edema, with some compounds showing efficacy comparable to or greater than standard drugs like diclofenac, ibuprofen, and indomethacin. mdpi.comresearchgate.netnih.gov For chronic inflammation, the Freund's Complete Adjuvant-induced arthritis model in rats is utilized, where benzimidazole derivatives have been shown to decrease arthritic progression. researchgate.net

In vitro screening is also crucial for identifying anti-inflammatory activity. Common models include the use of lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, to measure the inhibition of inflammatory cytokine production. nih.govresearchgate.net The protein albumin denaturation assay serves as another rapid in vitro test to assess the ability of compounds to prevent heat-induced protein denaturation, a hallmark of inflammation. biotech-asia.org The parent compound, Albendazole, has been specifically shown to ameliorate inflammation in a rat model of acute mesenteric ischemia-reperfusion injury. nih.gov

The anti-inflammatory effects of benzimidazoles are mediated through their interaction with multiple inflammatory pathways and mediators. The parent compound, Albendazole, has been shown to exert significant immunomodulatory effects. In a mouse model of Echinococcus multilocularis infection, Albendazole treatment reduced levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). nih.gov It has also been found to attenuate the NF-κB/TLR4 signaling pathway. nih.gov

Further studies have revealed that Albendazole can modulate the T-cell response, reducing plasma IL-2 levels and the proportion of CD4+ and CD8+ T lymphocytes in certain parasitic infections. researchgate.netresearchgate.net Conversely, in other contexts, it can increase the presence of various immune cells, including granulocytes, macrophages, T cells, and B cells, at the site of infection, suggesting an activation of the host immune response. nih.gov

Derivatives of benzimidazole have also been shown to inhibit key enzymes in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). researchgate.net This leads to a downstream reduction in the production of prostaglandins (B1171923) like PGE2. researchgate.net

Table 2: Modulation of Inflammatory Mediators by Albendazole and Its Derivatives

| Compound | Model System | Mediator/Pathway | Effect | Reference |

|---|---|---|---|---|

| Albendazole | Mouse model (E. multilocularis) | IL-1β, IL-6, TNF-α, IFN-γ | Decrease | nih.gov |

| Albendazole | Rat model (Mesenteric I/R) | NF-κB/TLR4/TNF-α/IL-6 Pathway | Attenuation | nih.gov |

| Albendazole | Rat model (C. sinensis) | Plasma IL-2, CD4+/CD8+ T cells | Decrease | researchgate.netresearchgate.net |

| Albendazole | Human AE Lesions | Granulocytes, Macrophages, T/B Cells | Increase | nih.gov |

| Benzimidazole Derivative | Rat Arthritis Model | TNF-α, IL-6, PGE2 | Decrease | researchgate.net |

| Benzimidazole Derivatives | In Vitro | COX, 5-LOX, TNF-α, IL-6 | Inhibition | researchgate.net |

Antioxidant Capacity and Reactive Oxygen Species Scavenging

The role of benzimidazole compounds in managing oxidative stress is complex. While many heterocyclic compounds are explored for their antioxidant properties, studies on Albendazole, the parent of 5-(propylthio)-1H-benzimidazol-2-amine, reveal a pro-oxidant mechanism of action against target organisms.

Research has shown that Albendazole's therapeutic effect, particularly its antiparasitic and anticancer activity, involves the induction of Reactive Oxygen Species (ROS). nih.govnih.gov In the parasite Giardia duodenalis, Albendazole treatment leads to an increase in ROS, causing oxidative damage to nucleic acids and inducing apoptotic-like events. nih.gov Similarly, its antiproliferative effects on prostate cancer cells are linked to the production of ROS. nih.gov This effect was diminished when antioxidants like glutathione (B108866) were co-administered, confirming that ROS generation is a key part of its cytotoxic mechanism. nih.gov

This pro-oxidant activity appears to be a crucial element of its therapeutic efficacy, suggesting that rather than acting as a traditional antioxidant or ROS scavenger, Albendazole leverages oxidative stress to eliminate pathogenic cells and parasites. This contrasts with some reports on other benzimidazole derivatives which have been investigated for potential antioxidant and radical scavenging activities. researchgate.net This highlights the diverse and sometimes opposing biological activities that can be found within the same chemical class, depending on the specific substitutions on the benzimidazole core.

In Vitro Antioxidant Assays (e.g., DPPH method)

The antioxidant capacity of 5-(propylthio)-1H-benzimidazol-2-amine derivatives has been evaluated using various in vitro assays. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

Studies on derivatives of the core compound have demonstrated notable antioxidant potential. For instance, a series of 3-((5-((6-(propylthio)-1H-Benz[d]imidazol-2-yl)amino)-1,3,4-oxadiazol-2-yl)imino) substituted indolin-2-ones showed concentration-dependent antioxidant activity in the DPPH assay. pharmacophorejournal.com Similarly, research on methyl (1-(4-chlorobenzoyl)-5-(propylthio)-1H-benzimidazol-2-yl) carbamate (B1207046), a derivative, found that it was able to inhibit the formation of DPPH radicals with a percentage inhibition of 63.19% at the highest tested concentration, an activity level comparable to the standard antioxidant Trolox. jocpr.com

Table 1: DPPH Radical Scavenging Activity of a 5-(propylthio)-1H-benzimidazol-2-amine Derivative

| Compound | Max. Inhibition (%) | Reference |

|---|

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, benzimidazole derivatives, including those related to 5-(propylthio)-1H-benzimidazol-2-amine, exhibit antioxidant effects within cellular environments by modulating endogenous defense mechanisms. nih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. nih.gov Benzimidazole-containing compounds have been shown to counteract this imbalance through several pathways.

One key mechanism is the inhibition of lipid peroxidation, a chain reaction mediated by free radicals that damages cell membranes. nih.gov Several studies have demonstrated that benzimidazole derivatives can effectively inhibit lipid peroxidation induced by agents like hydrogen peroxide (H₂O₂) or ferrous iron. nih.govbas.bgtandfonline.com For example, certain derivatives have shown a remarkable ability to decrease H₂O₂-induced peroxidation in human erythrocyte membranes. tandfonline.com

Furthermore, research indicates that benzimidazole derivatives can attenuate neuroinflammation and oxidative stress by modulating critical signaling pathways. mdpi.comnih.govacs.org They have been found to ameliorate ethanol-induced oxidative stress by enhancing the activity of endogenous antioxidant enzymes. nih.govnih.gov This neuroprotective effect is often linked to the modulation of the ROS/TNF-α/NF-κB/COX2 pathway, which plays a central role in the inflammatory cascade and subsequent neuronal damage. mdpi.com By restraining these pro-inflammatory and oxidative stress pathways, these compounds help maintain cellular homeostasis. bohrium.com

Table 2: Investigated Cellular Antioxidant Effects of Benzimidazole Derivatives

| Cellular Effect | Investigated Model | Key Findings | Reference(s) |

|---|---|---|---|

| Inhibition of Lipid Peroxidation | H₂O₂-induced erythrocyte membrane lipid peroxidation | Decreased peroxidation, with some derivatives showing higher activity than melatonin. | tandfonline.com |

| Attenuation of Oxidative Stress | Ethanol-induced neurodegeneration in rats | Ameliorated oxidative stress and neuroinflammation. | mdpi.comnih.gov |

| Modulation of Antioxidant Enzymes | Rat liver microsomes | Showed inhibitory activity on lipid peroxidation levels. | nih.gov |

Other Investigated Biological Activities (e.g., Antidiabetic Potential)

The therapeutic exploration of benzimidazole derivatives extends to metabolic disorders, with a notable focus on their antidiabetic potential. researchgate.net A primary mechanism targeted in the management of type 2 diabetes is the inhibition of α-glucosidase, an enzyme located in the intestinal brush border that breaks down complex carbohydrates into absorbable monosaccharides. youtube.com By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a reduction in post-meal blood glucose spikes. youtube.com

Several novel series of benzimidazole derivatives have been synthesized and identified as potent α-glucosidase inhibitors, with some compounds exhibiting significantly greater inhibitory activity than the standard antidiabetic drug, acarbose. nih.govnih.govresearchgate.net For example, a study on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols reported IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the low micromolar range, far exceeding the potency of acarbose. nih.govnih.gov

Table 3: α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives

| Compound Series | IC₅₀ Range (µM) | Standard Drug (Acarbose) IC₅₀ (µM) | Reference(s) |

|---|

Mechanistic Elucidation of Biological Actions and Molecular Targets of 5 Propylthio 1h Benzimidazol 2 Amine Derivatives

Identification of Key Molecular Targets and Signaling Pathways

The principal molecular target for 5-(propylthio)-1H-benzimidazol-2-amine and related benzimidazole (B57391) derivatives is β-tubulin . mdpi.com By binding to this protein subunit, these compounds inhibit its polymerization into microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division, intracellular transport, and the maintenance of cell structure. The disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis. nih.gov

While β-tubulin is the most well-established target, the broader signaling pathways affected by 5-(propylthio)-1H-benzimidazol-2-amine are less specifically defined in the scientific literature. However, based on the known downstream effects of microtubule disruption, it can be inferred that pathways related to mitotic progression and cellular structural integrity are significantly impacted. For instance, the inhibition of microtubule formation during mitosis activates the spindle assembly checkpoint, leading to a G2/M phase arrest in the cell cycle. nih.gov

Enzyme Inhibition Studies and Receptor Binding Affinity

The benzimidazole scaffold is a common feature in a variety of enzyme inhibitors and receptor ligands. medchemexpress.com Derivatives of this heterocyclic system have been shown to inhibit a range of enzymes, including, but not limited to, cyclooxygenases (COX) and various kinases. For example, certain 5-substituted-1-(phenylsulfonyl)-2-methyl benzimidazole derivatives have demonstrated anti-inflammatory activity through the inhibition of COX enzymes. mdpi.com

In terms of receptor binding, benzimidazole derivatives have been developed as antagonists for several G-protein coupled receptors (GPCRs), such as the histamine H1 receptor and cannabinoid receptors. mdpi.commedchemexpress.com For instance, Emedastine, a benzimidazole derivative, is a selective histamine H1 receptor antagonist with a high binding affinity, exhibiting a Ki value of 1.3 nM. medchemexpress.com

While comprehensive enzyme inhibition and receptor binding profiles for 5-(propylthio)-1H-benzimidazol-2-amine are not extensively detailed in the available literature, its structural similarity to other bioactive benzimidazoles suggests potential interactions with a variety of protein targets. Further research is necessary to fully characterize its specific enzymatic and receptor-level activities.

Interactions with Cellular Macromolecules (e.g., Tubulin)

The interaction between benzimidazole derivatives and tubulin is a cornerstone of their biological activity. These compounds are known to bind to the colchicine-binding site on β-tubulin. nih.gov This binding event prevents the conformational changes necessary for the polymerization of α- and β-tubulin heterodimers into microtubules.

Molecular docking studies of various 1H-benzimidazol-2-yl hydrazones at the colchicine binding site have provided insights into the specific interactions that stabilize this binding. nih.gov The benzimidazole ring typically orients within a hydrophobic pocket, forming van der Waals interactions with amino acid residues such as Leu248, Ala250, Leu255, and Val318 of β-tubulin. The substituents on the benzimidazole core can then form additional interactions with surrounding polar and non-polar residues, further enhancing the binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. mdpi.com

Correlation of Chemical Structure with Observed Biological Efficacy

Structure-activity relationship studies on various series of benzimidazole derivatives have revealed several key trends:

Substitution at the 5-position: The nature of the substituent at the 5-position of the benzimidazole ring has a significant impact on tubulin inhibitory activity. For methyl (5(6)-substituted benzimidazol-2-yl) carbamates, the size and hydrophobicity of this substituent are critical for potency. The introduction of branching near the benzimidazole ring at this position can lead to a decrease in activity.

Substitution at the 2-position: The 2-amino group is a common feature in many biologically active benzimidazoles. Modification of this group can modulate the compound's activity. For example, the conversion of the 2-amino group into a urea derivative has been shown to produce potent tubulin inhibitors. nih.gov

The table below summarizes the anti-proliferative activity of a series of benzimidazole-2-urea derivatives against the K562 human cancer cell line, illustrating the impact of substitutions on biological efficacy. nih.gov

| Compound | R1 | R2 | IC50 (µM) for K562 cells |

| 6a | H | 2-Cl-Ph | 0.022 |

| 6d | H | 4-F-Ph | 0.016 |

| 6g | H | 4-CH3-Ph | 0.012 |

| 6j | H | 4-OCH3-Ph | 0.010 |

| 6o | H | 3,4,5-(OCH3)3-Ph | 0.006 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Identification of Pharmacophoric Features Essential for Activity

Based on SAR studies and computational modeling, a general pharmacophore model for benzimidazole-based tubulin inhibitors can be proposed. This model typically includes:

A hydrogen bond donor/acceptor region: This is often fulfilled by the N-H groups of the benzimidazole ring and the 2-amino substituent, which can interact with polar residues in the colchicine binding site.

A hydrophobic region: The benzimidazole ring itself and hydrophobic substituents, such as the propylthio group at the 5-position, can occupy hydrophobic pockets within the binding site.

An aromatic feature: The fused benzene (B151609) ring of the benzimidazole core provides a planar aromatic system that can engage in π-stacking interactions with aromatic amino acid residues like tyrosine.

The synergistic presence of both hydroxyl and methoxy groups on a phenyl ring attached to a benzimidazole scaffold has been identified as a key pharmacophoric element that enhances antitumor activity and cancer cell selectivity. nih.gov This highlights the importance of specific electronic and steric properties of the substituents in dictating the biological activity of these compounds.

Role of 5 Propylthio 1h Benzimidazol 2 Amine in Pharmaceutical Impurity and Metabolite Research

Characterization as a Degradation Product or Process Impurity of Albendazole (B1665689)

5-(propylthio)-1H-benzimidazol-2-amine is officially recognized as a key impurity of Albendazole in pharmacopoeias. e-journals.in It is classified as a degradation impurity, meaning it typically forms during the shelf-life of the drug substance or product due to exposure to certain conditions. e-journals.inijisrt.com

Forced degradation studies, which subject the active pharmaceutical ingredient (API) to stress conditions like acid, base, oxidation, and heat, are instrumental in identifying potential degradation products. nih.govrjptonline.org Research shows that 5-(propylthio)-1H-benzimidazol-2-amine can be synthesized by subjecting Albendazole to hydrolysis under acidic conditions, specifically using aqueous sulfuric acid at reflux temperature. e-journals.inijisrt.com This process cleaves the methyl carbamate (B1207046) group from the parent Albendazole molecule, resulting in the formation of the corresponding amine. e-journals.in Studies have confirmed that Albendazole is susceptible to degradation under various stress conditions, with acidic and alkaline environments being particularly impactful. nih.govrjptonline.orgrjptonline.org One study found that while Albendazole is unstable under severe acidic conditions (0.1N HCl), the degradation can be reversible. rjptonline.org Another comprehensive stress test identified "albendazole-2-amino" (an alternative name for the compound) as a known degradation product. nih.gov

This compound is distinct from other process-related or degradation impurities such as Albendazole sulfoxide (B87167) (Impurity B) and Albendazole sulfone (Impurity C), which are products of oxidation. e-journals.inijisrt.com

| Impurity Name | Systematic Name | Type | Formation Pathway |

| Albendazole Impurity A | 5-(propylthio)-1H-benzimidazol-2-amine | Degradation/Metabolic | Hydrolysis of Albendazole (e.g., under acidic conditions) |

| Albendazole Impurity B | Methyl [5-(propylsulfinyl)-1H-benzimidazol-2-yl]carbamate | Degradation/Metabolic | Oxidation of Albendazole |

| Albendazole Impurity C | Methyl [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate | Degradation/Metabolic | Oxidation of Albendazole |

| Albendazole Impurity D | 5-(propylsulfonyl)-1H-benzimidazol-2-amine | Degradation/Metabolic | Hydrolysis of Impurity C |

Analytical Methods for Impurity Profiling and Quality Control in Pharmaceutical Formulations

Ensuring the quality and safety of pharmaceutical formulations requires robust analytical methods to detect and quantify impurities. e-journals.in The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities present at levels of 0.10% or higher. e-journals.in Various analytical techniques have been developed for the impurity profiling of Albendazole, capable of separating the parent drug from 5-(propylthio)-1H-benzimidazol-2-amine and other related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique. bio-conferences.orge3s-conferences.org

Reverse-Phase HPLC (RP-HPLC) methods are commonly employed, often using a C18 column. bio-conferences.orge3s-conferences.org

Mobile phases typically consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as potassium phosphate (B84403) or sodium acetate). bio-conferences.orge3s-conferences.org

Detection is usually performed using a UV detector at a wavelength where both Albendazole and its impurities show significant absorbance, such as 235 nm or 295 nm. bio-conferences.orge3s-conferences.org

These methods are validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for routine quality control. bio-conferences.orge3s-conferences.org

Thin-Layer Chromatography (TLC) is another method used, particularly for limit tests as described in the U.S. Pharmacopoeia. rjptonline.org

Densitometric TLC methods have been developed for stress stability testing of Albendazole. rjptonline.orgrjptonline.org

These methods can quantify the percentage of degradation under various stress conditions by measuring the area of the spots corresponding to Albendazole and its degradation products on the TLC plate. rjptonline.orgrjptonline.org

Different mobile phase systems, such as chloroform:diethyl ether:glacial acetic acid or dichloromethane:methanol (B129727), are used to achieve effective separation of the degradation products. rjptonline.org

These analytical methods are crucial for manufacturers to monitor the purity of Albendazole bulk drug and finished products, ensuring they meet the stringent requirements of regulatory bodies. e3s-conferences.orgresearchgate.net

| Analytical Technique | Common Column/Plate | Mobile Phase Example | Detection | Application |

| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile and 10 nM potassium phosphate buffer | UV at 235 nm or 295 nm | Quantification and routine quality control of impurities in bulk drug and formulations. bio-conferences.orge3s-conferences.org |

| TLC-Densitometry | Silica (B1680970) gel GF-254 | Chloroform:diethyl ether:glacial acetic acid (75:12.5:12.5, v/v) | Densitometric scanning at 254 nm | Forced degradation studies and quantitative determination of degradation products. rjptonline.orgrjptonline.org |

Investigation as a Metabolite in Biological Systems Related to Albendazole Biotransformation

While primarily characterized as a degradation product, 5-(propylthio)-1H-benzimidazol-2-amine is also considered a metabolic impurity. e-journals.inijisrt.com However, the main and most studied metabolic pathway of Albendazole in biological systems involves oxidation rather than hydrolysis.

The primary biotransformation of Albendazole occurs rapidly in the liver. drugbank.comnih.govmedex.com.bd The drug is extensively metabolized via two main oxidative steps:

S-oxidation: Albendazole is first converted to its primary active metabolite, Albendazole sulfoxide (ABZ-SO). drugbank.comresearchgate.net This reaction is reversible. acs.org

Further Oxidation: Albendazole sulfoxide is then irreversibly oxidized to the inactive metabolite, Albendazole sulfone (ABZ-SO2). drugbank.comresearchgate.netacs.org

The formation of 5-(propylthio)-1H-benzimidazol-2-amine involves a different reaction: hydrolysis . This pathway involves the cleavage of the methyl carbamate side chain. e-journals.in While the oxidative pathway is predominant in vivo, the hydrolysis leading to the amine metabolite can also occur. e-journals.innih.gov It is generally considered a minor metabolic pathway compared to the sulfoxidation route. The main metabolic cascade eventually leads to the formation of albendazole-2-aminosulfone (B193623) from albendazole sulfone, but this is a different compound from 5-(propylthio)-1H-benzimidazol-2-amine. researchgate.netacs.org

Therefore, the formation of 5-(propylthio)-1H-benzimidazol-2-amine as a metabolite is likely a result of hydrolytic enzymes in the body, paralleling the chemical degradation observed under acidic conditions. e-journals.in

The focus of drug metabolism and residue detection studies for Albendazole is overwhelmingly on its major metabolites: Albendazole sulfoxide and Albendazole sulfone. nih.govnih.gov In some cases, Albendazole-2-aminosulfone is also included as a target residue. acs.orgnih.gov

Drug Metabolism Studies: The investigation of Albendazole's biotransformation primarily tracks the concentrations of the parent drug, the active sulfoxide metabolite, and the inactive sulfone metabolite in plasma and tissues. nih.govresearchgate.net The formation of 5-(propylthio)-1H-benzimidazol-2-amine is not typically a primary focus of these pharmacokinetic studies, reflecting its status as a likely minor metabolite.

Residue Detection: For food safety purposes, regulatory bodies establish maximum residue limits (MRLs) for veterinary drugs in animal-derived products like milk, meat, and liver. fao.org The marker residue for Albendazole is often defined as the sum of its major metabolites (sulfoxide, sulfone, and sometimes aminosulfone). nih.govfao.org Analytical methods for residue monitoring in cheese, milk, and meat are therefore optimized to detect these sulfated compounds. nih.goviaea.orgjfda-online.com There is little indication in the literature that 5-(propylthio)-1H-benzimidazol-2-amine is used as a marker residue for monitoring Albendazole use in food-producing animals.

The primary implication is that while 5-(propylthio)-1H-benzimidazol-2-amine is critical from a pharmaceutical quality and stability perspective, its role in pharmacokinetics and residue analysis is minimal compared to the oxidative metabolites of Albendazole.

Future Perspectives and Strategic Directions for 5 Propylthio 1h Benzimidazol 2 Amine Research

Integration of Advanced Technologies for Comprehensive Biological Profiling

To fully unlock the potential of 5-(propylthio)-1H-benzimidazol-2-amine and its derivatives, the integration of advanced technologies for deep biological profiling is essential. These technologies move beyond traditional screening methods to provide a holistic understanding of a compound's biological effects.

High-throughput screening (HTS) and high-content screening (HCS) allow for the rapid evaluation of large libraries of benzimidazole (B57391) derivatives against a wide array of biological targets or cellular models. acs.orgresearchgate.net Phenotypic screening, a whole-organism approach, is particularly valuable for identifying compounds with desired effects, such as inhibiting parasite motility, without prior knowledge of the specific molecular target. researchgate.netmdpi.com

Furthermore, "omics" technologies—genomics, proteomics, and metabolomics—offer a systems-level view of how these compounds affect a cell or organism. nih.gov

Genomics and Transcriptomics can identify genetic markers of susceptibility or resistance and reveal changes in gene expression profiles upon drug exposure. nih.gov

Proteomics can identify the direct protein targets of the compound and downstream effects on protein networks.

Metabolomics analyzes changes in metabolic pathways, offering insights into the compound's mechanism of action and potential off-target effects. mdpi.com

In silico modeling and computational chemistry play a vital role in rational drug design. researchgate.net Molecular docking simulations can predict how different derivatives of 5-(propylthio)-1H-benzimidazol-2-amine will bind to target proteins like β-tubulin, guiding the synthesis of more potent and selective inhibitors. nih.gov These computational tools can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Table 2: Advanced Technologies in Benzimidazole Research

| Technology | Application | Key Insights Provided |

| High-Throughput Screening (HTS) | Rapidly test thousands of compounds for activity against a specific target. acs.org | Identification of initial "hit" compounds from large libraries. |

| Phenotypic Screening | Assess compound effects on whole organisms or cells (e.g., parasite motility). mdpi.com | Discovery of compounds with novel mechanisms of action. |

| Genomics/Proteomics | Analyze changes in gene and protein expression post-treatment. nih.gov | Target identification, biomarker discovery, understanding of cellular response. |

| Metabolomics | Profile changes in small-molecule metabolites. mdpi.com | Elucidation of metabolic pathways affected by the drug. |

| In Silico Molecular Docking | Computationally model the interaction between a compound and its protein target. nih.gov | Prediction of binding affinity, guidance for rational drug design. |

Addressing Drug Resistance Mechanisms Through Novel Derivative Design

The emergence of drug resistance is a major threat to the long-term efficacy of many therapeutics, particularly anthelmintics like the benzimidazoles. msdvetmanual.comresearchgate.net Resistance to benzimidazoles in parasitic nematodes is most commonly associated with specific single nucleotide polymorphisms (SNPs) in the gene encoding for β-tubulin, the drug's primary target. nih.govcambridge.org These mutations, such as the well-documented substitutions at positions F167Y, E198A, and F200Y, reduce the binding affinity of the drug to the tubulin protein, rendering it less effective. nih.govnih.govcambridge.org

Future research must focus on the rational design of novel derivatives of 5-(propylthio)-1H-benzimidazol-2-amine that can overcome these resistance mechanisms. nih.gov One strategy is to design molecules that can effectively bind to the mutated forms of β-tubulin. This requires a detailed understanding of the structural changes induced by the resistance mutations, which can be elucidated through molecular modeling and structural biology. nih.gov

Another approach is to develop derivatives that operate through alternative mechanisms of action, bypassing the compromised β-tubulin target altogether. nih.gov The benzimidazole scaffold is known to interact with other cellular targets, and research can explore enhancing these secondary activities. nih.govnih.gov Additionally, developing compounds that inhibit other essential parasite functions, such as cellular efflux pumps that actively remove the drug from the cell, could restore susceptibility. nih.govtandfonline.com The evolution of double mutations in target proteins presents a further challenge, necessitating the development of compounds that are less susceptible to target-site alterations. acs.org

Table 3: Strategies to Combat Benzimidazole Resistance

| Resistance Mechanism | Design Strategy for Novel Derivatives | Example |

| Target Site Mutation (β-tubulin) | Design compounds that bind effectively to the mutated protein. | Modifying the scaffold to accommodate the F200Y substitution. nih.gov |

| Target Site Mutation (β-tubulin) | Develop derivatives with alternative mechanisms of action. | Targeting other essential parasite enzymes or proteins. nih.gov |

| Increased Drug Efflux | Inhibit the function of parasitic efflux pumps (e.g., P-glycoproteins). | Co-administration with an efflux pump inhibitor or designing a derivative that is not a substrate for the pump. tandfonline.com |

| Altered Drug Metabolism | Create derivatives that are less susceptible to metabolic breakdown by the parasite. | Modifying the chemical structure to block sites of metabolic attack. nih.gov |

Collaborative Research and Translational Science Initiatives

The complex, costly, and time-consuming nature of drug development necessitates a collaborative and translational approach. researchgate.netoup.com Advancing research on 5-(propylthio)-1H-benzimidazol-2-amine from the laboratory bench to clinical application requires synergy between academia, industry, government agencies, and non-profit organizations. plos.orgnih.gov

Public-private partnerships (PPPs) have emerged as a highly effective model for driving research and development, particularly for neglected tropical diseases (NTDs), where market incentives may be limited. oup.comnih.govnih.gov These partnerships pool resources, share expertise, and distribute the financial risks associated with drug discovery. plos.orgphilanthropynewsdigest.org Organizations like the Bill & Melinda Gates Foundation and initiatives such as WIPO Re:Search have been instrumental in funding and facilitating such collaborations, accelerating the development of new drugs, vaccines, and diagnostics. nih.govphilanthropynewsdigest.orgnih.gov

Translational science focuses on bridging the gap between basic scientific discoveries and their practical application in human health. novartis.comeuropeanpharmaceuticalreview.com This involves a multidisciplinary effort, bringing together basic scientists, clinicians, and regulatory experts. For 5-(propylthio)-1H-benzimidazol-2-amine, a translational approach would ensure that promising laboratory findings are efficiently moved into preclinical studies and, ultimately, into focused clinical trials designed to assess therapeutic potential in specific diseases. novartis.com Open science initiatives, which encourage the sharing of data, compound libraries, and resources, can further catalyze progress by fostering a more collaborative and less siloed research environment. nih.govwestminster.ac.uk

Q & A

Q. What are the standard synthetic routes for 5-(propylthio)-1H-benzimidazol-2-amine, and how can intermediates be characterized?

The compound is synthesized via cyclization of a diamine intermediate derived from 4-mercaptoacetanilide. Key steps include:

- Etherification : Reaction of 4-mercaptoacetanilide with n-propyl bromide to form 2-nitro-4-(propylthio)acetanilide .

- Hydrolysis and Reduction : Conversion to a diamine via hydrolysis (acidic/basic conditions) and reduction (e.g., SnCl₂) .

- Cyclization : Reaction with S-methyl thiourea to form the benzimidazole core . Characterization : Use HPLC (retention time matching with reference standards) and LC-MS for purity assessment. NMR (¹H/¹³C) confirms structural motifs, such as the propylthio group and benzimidazole ring .

Q. How can researchers validate the purity of 5-(propylthio)-1H-benzimidazol-2-amine, especially when synthesizing analogs?

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) and compare retention times with certified standards (e.g., Albendazole Impurity A, CAS 54965-21-8) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 237.08 for [C₁₀H₁₂N₃S]⁺) .

- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) for rapid screening .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 5-(propylthio)-1H-benzimidazol-2-amine derivatives?

- X-ray Diffraction : Use SHELX software (SHELXL/SHELXS) for structure refinement. Key parameters:

- Hydrogen bonding: Analyze N–H···S interactions in the benzimidazole ring.

- Torsion angles: Confirm spatial orientation of the propylthio group .

Q. What strategies mitigate interference from sulfoxide/sulfone impurities during biological assays?

- Impurity Profiling : Monitor oxidation byproducts like 5-(propylsulfinyl)- and 5-(propylsulfonyl)- analogs using LC-MS/MS. Adjust mobile phases (e.g., 0.1% formic acid in acetonitrile) to separate co-eluting peaks .

- Redox Stabilization : Store samples under inert gas (N₂/Ar) and add antioxidants (e.g., BHT) to prevent sulfoxide formation .

- Activity Correction : Use dose-response curves to quantify the impact of impurities on IC₅₀ values in antimicrobial assays .

Q. How do substituent variations on the benzimidazole ring affect target binding in mechanistic studies?

- SAR Analysis : Compare 5-(propylthio)- with analogs (e.g., 5-(butylthio)- or 5-phenylthio derivatives) using:

- Molecular Docking : AutoDock Vina to predict binding affinities to β-tubulin (common target for benzimidazoles) .